

Introduction: The Role of a Primary A

Author: BenchChem Technical Support Team. **Date:** January

Compound of Interest

Compound Name:	Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Cat. No.:	B107695

Irganox 1076 is a high-performance, sterically hindered phenolic primary antioxidant, renowned for its efficiency and versatility in stabilizing organic materials. Protecting elastomers to adhesives and lubricants, preventing the degradation of materials caused by heat and oxygen is critical for ensuring product longevity, neutralizing the free radicals that propagate the degradation process.^[1] Its high molecular weight, excellent compatibility with a wide range of polymer applications.^{[1][2][3][5]} This guide provides a detailed examination of its chemical structure, physical properties, mechanism of action, and the analytical methods used for its characterization.

Chemical Identity and Molecular Structure

A molecule's function is intrinsically linked to its structure. Irganox 1076's efficacy as an antioxidant is directly attributable to the specific arrangement of its atoms.

- IUPAC Name: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate^{[2][6][7]}
- CAS Number: 2082-79-3^{[2][3][6]}
- Molecular Formula: C₃₅H₆₂O₃^[6]
- Molecular Weight: 530.86 g/mol^{[1][6]}

The structure consists of three key components:

- The Sterically Hindered Phenolic Group: This is the active core of the molecule. The hydroxyl (-OH) group attached to the benzene ring is the hydroxyl groups at the ortho positions (3 and 5). This hindrance is crucial as it enhances the stability of the resulting phenoxy radical, preventing it from participating in chain reactions.
- The Propionate Ester Linker: This flexible chain connects the active phenolic head to the long alkyl tail.
- The Octadecyl (C18) Tail: This long, non-polar alkyl chain provides excellent compatibility with polymer matrices and significantly reduces the additive processing and throughout the product's service life.^{[1][2]}

Caption: Chemical Structure of Irganox 1076.

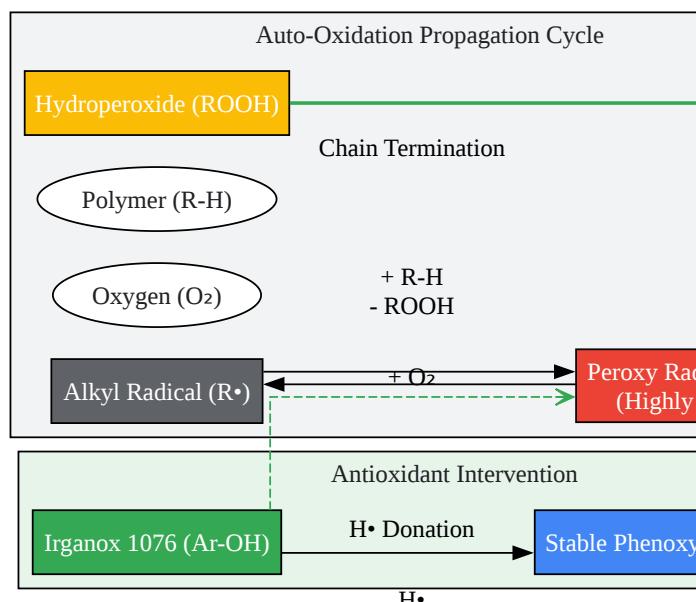
Physicochemical Properties

The physical properties of Irganox 1076 are critical for its handling, processing, and performance in various substrates. It is typically supplied as a white, crystalline powder.

Property	Value
Appearance	White, fine granules or powder
Melting Range	50 - 55 °C
Flashpoint	273 °C
Vapor Pressure (20 °C)	2.5×10^{-7} Pa
Specific Gravity (20 °C)	1.02 g/mL
Volatility (TGA, air)	
Temperature at 1% weight loss	230 °C
Temperature at 10% weight loss	288 °C
Solubility (g/100 g solution at 20 °C)	
Water	< 0.01
Ethanol	1.5
Acetone	19
n-Hexane	32
Toluene	50
Chloroform	57

Table 1: Key Physicochemical Properties of Irganox 1076.

The extremely low water solubility makes it highly resistant to extraction in applications involving contact with aqueous environments.^[2] Its high thermal stability is common in polymer extrusion and molding.^{[1][2][3]}


Mechanism of Action: Radical Scavenging

Irganox 1076 protects organic materials by interrupting the auto-oxidation cycle, a free-radical chain reaction that occurs in the presence of oxygen and heat.

The Auto-Oxidation Process:

- Initiation: Polymer chains (R-H) form highly reactive alkyl radicals (R[•]) under stress (e.g., heat, UV light).
- Propagation: The alkyl radical (R[•]) rapidly reacts with oxygen (O₂) to form a peroxy radical (ROO[•]). This peroxy radical can then abstract a hydrogen atom (R[•]), thus propagating the chain reaction.
- Termination: Radicals combine to form stable, non-radical products.

The Role of Irganox 1076: Irganox 1076 acts as a primary antioxidant by intervening in the propagation step. The phenolic hydroxyl group donates its hydrogen to the peroxy radical (ROO[•]) and terminating the kinetic chain.^[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of Radical Scavenging by Irganox 1076.

The resulting phenoxy radical (Ar-O•) is significantly stabilized by two factors:

- Resonance: The unpaired electron is delocalized across the benzene ring.
- Steric Hindrance: The bulky tert-butyl groups physically block the radical center, preventing it from abstracting hydrogen from other polymer chains—the cornerstone of its effectiveness.

Applications and Performance

Irganox 1076 is utilized across a broad spectrum of organic materials to provide long-term thermal stability.[2][3][4] Its effectiveness, compatibility, and

- Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene-1 to protect them during processing and end-use.[2][3][4]
- Styrenic Polymers: Applied in styrene homo- and copolymers such as polystyrene (PS) and acrylonitrile butadiene styrene (ABS).[2][3]
- Elastomers and Adhesives: Enhances the longevity and performance of synthetic rubbers, sealants, and both hot-melt and solvent-based adhesives
- Engineering Plastics & Other Substrates: Also used in polyurethanes, polyamides, polyesters, and to stabilize waxes, oils, and fats.[2][4][5]

Typical concentration levels range from 0.05% to 1.0%, depending on the substrate, processing conditions, and the required level of long-term stability; they can range from 0.2% to 1.0%.[3][4]

For enhanced performance, Irganox 1076 is often used in synergistic blends with secondary antioxidants, such as phosphites (e.g., Irgafos® 168) or 1 (ROOH)—the stable byproducts of the primary antioxidant's action—into non-radical products, preventing them from later breaking down into new radicals.

Analytical Methodologies

For quality control and research purposes, accurate determination of Irganox 1076 in a polymer matrix is essential. Several analytical techniques can

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of polymer additives.[11]

1. Sample Preparation (Solvent Extraction): a. Weigh approximately 1-5 grams of the polymer sample into a Soxhlet extraction thimble. b. Extract the effective, but acetonitrile can simplify the process by also serving as the mobile phase.[12] c. After extraction, evaporate the solvent to a small volume solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: Isocratic elution with acetonitrile or a gradient of acetonitrile/water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 280 nm, where the phenolic chromophore exhibits strong absorbance.[12]
- Quantification: Prepare a calibration curve using standards of known Irganox 1076 concentrations. Calculate the concentration in the sample by co

Protocol 2: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid method for the qualitative or semi-quantitative analysis of additives, especially at higher concentrations.

1. Sample Preparation: a. For bulk analysis, a thin film of the polymer can be prepared by hot pressing. b. Alternatively, the extracted residue from Pre

2. Data Acquisition: a. Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. b. Identify the characteristic absorption peak for Irganox 1076. A vibration.[13] c. For quantitative analysis, a calibration curve can be developed by plotting the absorbance of the 1738 cm⁻¹ peak against the concent

Protocol 3: Analysis by Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

This powerful technique allows for the direct analysis of additives in a polymer sample with minimal preparation, ideal for identifying and quantifying v

1. Sample Preparation: a. A small, precisely weighed amount of the polymer (typically in micrograms or low milligrams) is placed directly into a sample

2. TD-GC/MS Conditions:

- Thermal Desorption: The sample is heated rapidly in the thermal desorption unit (e.g., to 320 °C) to volatilize the Irganox 1076 from the polymer ma
- Gas Chromatography: The volatilized compounds are transferred to a GC column, where they are separated based on their boiling points and inter
- Mass Spectrometry: The separated components are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identifi
- Quantification: Quantification is achieved using the standard addition method or an external calibration curve.[14]

Conclusion

Irganox 1076 stands as a cornerstone additive in the field of material stabilization. Its molecular architecture, featuring a sterically hindered phenolic a physical properties. Through its efficient radical-scavenging mechanism, it affords excellent protection against thermo-oxidative degradation, thereby established analytical protocols for its detection and quantification further solidify its role in both industrial quality control and advanced materials rese

References

- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024. Retrieved from Wellt Chemicals. [https://vertexaisearch-STOoL3frPBpl-zQSxMic3PqyJWshTJ10l4EuRxiXPG1ljobVq_7WDGzs3w9KogT8uV1NcWHunzEd9SmmjUtBdVu9iOzaySnBFh2NyUQecXJKuvVX
- BASF SE. (2010, September). Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTLTvKwjPkI6sZYHmuGK1CeaiGPbfEJYWylqDO25BTOal5u7X9bWpW8F9kcpT1AaM8EPHmaNI85Fflu8llbM12cmYQWtevSrd/5FG1RCmOaLs4eQnixxM5X9w==]
- BASF. (2019, July). Technical Data Sheet: Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/A ssL_HLGq4ewrQ4fdbVXpVhjfOPvdLrcXtkb329odZcEWMTsnK0qRvyo_dx-8PwKd2in-q66X0oVEFgSqvzMTu_vwMce_Ga6Mm4P7ES5Lkk0VvV
- SpecialChem. (2023, January 4). Irganox® 1076 - BASF - Technical Datasheet. Retrieved from SpecialChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciPD21u1g5NpQ96NxMy8XTjrutGfpB6jFLU9TNE0yq_bUsSyrY55ebefHwCuMuLCJ9vrkggIP4gmYrMywo99jxVaJDGftbHQPi48n
- Alfa Chemistry. CAS 2082-79-3 Irganox 1076. Retrieved from Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeazavUI_PfkLcWqDkIPrlB7gjfklhAfqWV4DEG2TKjmBmI4IV2B6ZduoAnFiBZHZNplI9ypfBnXM8Ermv0zNpOk0J6GtjxOcbbYcUfGizRXO0Uvc0q5_UUqZgfOThB43fxEb0RTNLoCgQkjX0kJaXzYZBDBBCavLGpcDmCA==]
- BASF. IRGANOX® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_ATLYOSxlwtI93KsyucSPPlb3wF9Ug8SWGI52CXWmW7U4wlYcCZwfOEaYIMiPHMz6F2yBRZhl6TDnhHqE_oxNmhwzI6ntI
- Clearsynth. Irganox 1076 | CAS No. 2082-79-3. Retrieved from Clearsynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLdEfPVynqhvmsc0qaDsJBTxyFpZlfgIMY4WufZYUzgELd2zj4yy7gszMK9UaciOA4QgiYi0l2HJgCwPsCsX43saPRcwDhumzR7

- UL Prospector. (2025, December 8). IRGANOX® 1076 by BASF Dispersions & Resins. Retrieved from UL Prospector. [<https://vertexaisearch.cloud/MRc8WxEx0yWFFC2PAJrSHPzcyEixV7S66SEL69R2oMdbVhW7yDeoE-nkVeQafR3YCE5bkNFA8xYdjFG0G7ynZ8YqyQSLDzUxJ4jD6lpx6wvncu>]
- ChemBK. IRGANOX 1076. Retrieved from ChemBK. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQtWuiFWBHyprA-1C98GUT65NXs1eD1vpQBcUjVEAlzaShR3RgeeuoiKRFoxHCxoQwpudDKNoBJuOxPH74RR2rmj2NXM-1uOllLidPCQiELh7SL4>]
- BASF. Irganox® 1076. Retrieved from BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJ2Wd_Nt6-gbxglVRLhls922YAF2exzBipxYTSxU_enP-M414XKZhzR82vMTaJQYOYS0GQecNQyWOxZ39fAK1EeqVqM=]
- Frontier-Lab. Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNOXA-FAjBjiBWBNPYwv-zBSEhulnKiUX7jjP8Tuc62NGUZd70cE6rlq1XSEq4ROMrWJxgpO2MmBCsUUr_49px2WAtMQ-PfVvJ_umRihqnrWIFTb06q0EmqaJeZioN4SLSK4e2NtPpMMBKKhCoew==]
- LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis. Retrieved from LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe2WkJqb22EspWsp6GC052VytjsjvM-xtun0v2WwE7emclmZL_gsWA01n4Apyo_ikBmZ4oSb3JN5c21PwoWY1XkUUXXB21VL4cHlt5Pfa5E7gSr2sd4iy1PhRTi_hUe0ZB9HfR5bTenPGf88XM1oaAXJyM8R8STxpGrSTq02npdti3feuYxnLgUHegAez87QBwciYJiTC]
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. Retrieved from MATEC Web of Conferences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo4qFOs3M_XzU3oTMTMvrQTFliOj293kLVle39BhnFri8LWoXIA1zGKTEfPeggZ1fUAH0v7HEftnFyt9EUCt4Ld7BPkLYFSeKM-Gs_XUheu7IJx_eVmEn_HI8VuSqWlSt4UU_tkpog==]
- ACS Publications. Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMk-0ADlhRQ0Ut45bA0l_2670yYnBDpR5sbo2acAnvnZCmAXfqEViQjeECdBZ1ENmcLzb0sqc0uylulztQHUSQxHDgPoUfMc]
- PubMed. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS4kN2QEVEpvkH-ppjfvbD3UfOEiRshG2LB4GnoCXCcJgbgJAIZRbvFTHkCuYig_AfPsR1F_Sx8R5Xs0ai8SBRbaF1Oile22G9BjImI]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. welltchemicals.com [welltchemicals.com]
- 2. santplas.com [santplas.com]
- 3. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 4. specialchem.com [specialchem.com]
- 5. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. clearsynth.com [clearsynth.com]
- 8. chembk.com [chembk.com]
- 9. amazontele.com [amazontele.com]
- 10. ulprospector.com [ulprospector.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMk-0ADlhRQ0Ut45bA0l_2670yYnBDpR5sbo2acAnvnZCmAXfqEViQjeECdBZ1ENmcLzb0sqc0uylulztQHUSQxHDgPoUfMc]
- 13. matec-conferences.org [matec-conferences.org]
- 14. frontier-lab.com [frontier-lab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Introduction: The Role of a Primary Antioxidant]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address:

Ontario, C

Phone: (6

Email: in